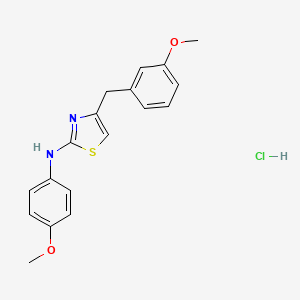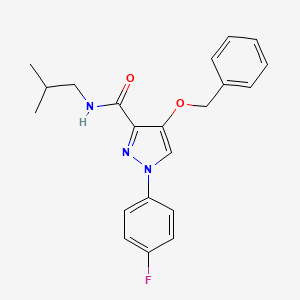
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as MTA, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. MTA is a synthetic derivative of thiazole, which is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and COX Inhibitory Activity
A study involved the synthesis of derivatives similar to the compound of interest, focusing on their cyclooxygenase (COX) inhibitory activity. Specifically, derivatives with a 4-methoxyphenyl group demonstrated strong inhibitory activity on the COX-2 enzyme. This suggests potential applications in designing anti-inflammatory agents (Ertas et al., 2022).
Antagonists for Human Adenosine A3 Receptors
Another application involves the synthesis of 4-(4-Methoxyphenyl)-2-aminothiazole derivatives as selective antagonists for human adenosine A3 receptors. These compounds showed high selectivity and binding affinity, indicating potential uses in targeting adenosine A3 receptors for therapeutic purposes (Jung et al., 2004).
Crystal Structures and Chemical Properties
Research on the crystal structures of similar compounds provides insights into their chemical properties and potential as building blocks for further chemical synthesis. Understanding these structures aids in the design of novel materials and pharmaceuticals (Galushchinskiy et al., 2017).
Anti-Microbial and Anti-Inflammatory Activities
Studies have also investigated the anti-microbial and anti-inflammatory activities of thiazole derivatives. These compounds exhibited significant anti-bacterial and anti-fungal activities, suggesting their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
Antioxidant Properties
Another area of research focuses on the antioxidant and/or anti-inflammatory properties of novel thiazole derivatives. These compounds have shown promising results in various assays, indicating their potential therapeutic applications in managing oxidative stress and inflammation (Koppireddi et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide” are currently unknown. The compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
Compounds with similar structures, such as thiazole derivatives, have been found to inhibit type iii secretion in gram-negative bacteria
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural similarity to other thiazole derivatives, it could potentially have antimicrobial or antiviral effects
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S3/c1-20-11-4-6-12(7-5-11)22-10-15(19)18-16-17-13(9-23-16)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCXWOHQVFXRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)
![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997548.png)
![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)
![3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole](/img/structure/B2997553.png)
![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2997554.png)



![2-Amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2997561.png)
![2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2997562.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2997563.png)

